2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a useful research compound. Its molecular formula is C13H13FN2O3S2 and its molecular weight is 328.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Azetidinones and thiazoles are crucial in the development of new pharmaceutical agents. For instance, the synthesis of substituted azetidinones has led to the discovery of compounds with significant activity against Gram-negative bacteria, illustrating the potential of these compounds in addressing antibiotic resistance (S. Woulfe & M. Miller, 1985). Moreover, the preparation of fluoroalkylidene-oxetanes and -azetidines from fluorosulfones through the Julia–Kocienski reaction highlights the versatility of these compounds in synthesizing fluorinated four-membered rings, which are valuable in medicinal chemistry (R. Laporte et al., 2015).
Antimicrobial and Anticancer Properties
Several studies have focused on the antimicrobial and anticancer properties of thiazole and azetidinone derivatives. For example, new thiazolidinone and azetidinone class bioactive agents based on the fluorene moiety have shown remarkable activity against multidrug-resistant strains and certain cancer cell lines, underscoring their potential as novel antimicrobial and anticancer agents (E. Hussein et al., 2020).
Antibacterial Activity Against Plant Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight, showing better efficacy than some commercial agents. This highlights the agricultural applications of such compounds in protecting crops from bacterial diseases (Li Shi et al., 2015).
Synthetic Applications
The synthetic applications of azetidinones and thiazoles are not limited to pharmaceuticals but extend to materials science and chemical synthesis. For example, the clean and efficient microwave solvent-free synthesis of antimicrobial compounds from 2-aminothiadiazine illustrates the advancements in green chemistry and the synthesis of heterocyclic compounds (V. M. Patel & K. R. Desai, 2005).
Mechanism of Action
Target of action
Thiazoles, a class of compounds that this molecule belongs to, are known to have diverse biological activities .
Mode of action
Without specific information on “2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole”, it’s difficult to explain its exact mode of action. Thiazoles often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Thiazoles are involved in a variety of biochemical pathways due to their diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazoles are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of action
Thiazoles can have a variety of effects depending on their specific structures and targets .
Properties
IUPAC Name |
2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c1-9-6-11(2-3-12(9)14)21(17,18)16-7-10(8-16)19-13-15-4-5-20-13/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTLPIYMQITVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.